N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide
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Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A principal study involved the synthesis of pyrazolo[3,4-d]pyrimidine analogs, showing a method for palladium-catalyzed C–C coupling, highlighting its potential as an antitumor agent due to in vitro cell growth inhibitory activity in some compounds (Taylor & Patel, 1992).
- Another research effort synthesized new heterocycles incorporating an antipyrine moiety, leading to various compounds including pyrazolo[3,4-d]pyrimidines, demonstrating antimicrobial properties through their structural modification (Bondock, Rabie, Etman, & Fadda, 2008).
Biological Evaluation and Potential Therapeutic Applications
- Studies on novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), relevant in neuroinflammatory processes, were synthesized. These derivatives showed subnanomolar affinity for TSPO, comparable to known compounds, indicating their potential as PET-radiotracers for neuroinflammation (Damont et al., 2015).
- Research on new compounds, specifically 2-pyrone derivatives, demonstrated the synthesis and characterization through X-ray diffraction and DFT calculations. Hirshfeld surface analysis and molecular docking studies indicated potential binding modes within specific protein targets, suggesting implications for drug development (Sebhaoui et al., 2020).
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-6-8-17(9-7-14)26-20-18(12-23-26)21(28)25(13-22-20)24-19(27)11-16-5-3-4-15(2)10-16/h3-10,12-13H,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAQUEAOMLFGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.